molecular formula C2H6Si B8408226 Si-Methylsilaethene

Si-Methylsilaethene

Cat. No. B8408226
M. Wt: 58.15 g/mol
InChI Key: OLOIFBKXGHJOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332701

Procedure details

The polycarbosilane reacted with molybdenum yielded a molybdenum silicide and molybdenum carbide. With ammonia pretreatment, a substantial carbon removal was seen with molybdenum silicides being formed. Tungsten reacted with the polycarbosilane yielding tungsten carbide and tungsten silicide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[W:1].[CH3:2][SiH:3]=C>>[C-:2]#[W:1].[Si:3].[Si:3].[Si:3].[W:1].[W:1].[W:1].[W:1].[W:1] |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[W]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH]=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
With ammonia pretreatment, a substantial carbon removal
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
[C-]#[W]
Name
Type
product
Smiles
[Si].[Si].[Si].[W].[W].[W].[W].[W]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05332701

Procedure details

The polycarbosilane reacted with molybdenum yielded a molybdenum silicide and molybdenum carbide. With ammonia pretreatment, a substantial carbon removal was seen with molybdenum silicides being formed. Tungsten reacted with the polycarbosilane yielding tungsten carbide and tungsten silicide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[W:1].[CH3:2][SiH:3]=C>>[C-:2]#[W:1].[Si:3].[Si:3].[Si:3].[W:1].[W:1].[W:1].[W:1].[W:1] |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[W]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH]=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
With ammonia pretreatment, a substantial carbon removal
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
[C-]#[W]
Name
Type
product
Smiles
[Si].[Si].[Si].[W].[W].[W].[W].[W]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.